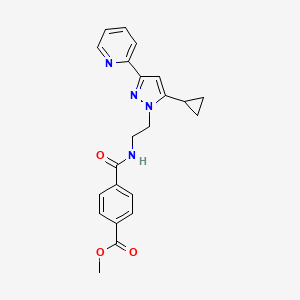

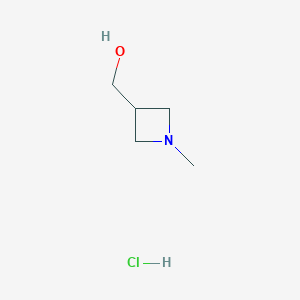

![molecular formula C24H27N3O2 B2812890 N-(3,5-dimethylphenyl)-5,6,8-trimethyl-10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridine-2(1H)-carboxamide CAS No. 1251675-12-3](/img/structure/B2812890.png)

N-(3,5-dimethylphenyl)-5,6,8-trimethyl-10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridine-2(1H)-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(3,5-dimethylphenyl)-5,6,8-trimethyl-10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridine-2(1H)-carboxamide” is a compound that belongs to the class of 1,6-naphthyridines . These compounds are known for their diverse biological activities, including anticancer, anti-HIV, anti-microbial, analgesic, anti-inflammatory, and anti-oxidant activities .

Synthesis Analysis

The synthesis of 1,6-naphthyridines has been a topic of interest in synthetic and medicinal chemistry fields . A variety of methods have been developed, including multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one .Molecular Structure Analysis

The molecular structure of “N-(3,5-dimethylphenyl)-5,6,8-trimethyl-10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridine-2(1H)-carboxamide” is characterized by the presence of a 1,6-naphthyridine core, which is a fused-ring system resulting from the fusion of two pyridines through two adjacent carbon atoms .Chemical Reactions Analysis

The chemical reactions involving 1,6-naphthyridines are diverse and depend on the specific substituents present in the molecule. For instance, Feng et al. developed a library of spiro[indoline-3,4′-pyrazolo[3,4-b][1,6]naphthyridine]-2,5′(1′H)-dione derivatives through a novel ionic liquid (BMIm)Br-mediated and p-toluene sulfonic acid (p-TsOH)-catalyzed reaction .Applications De Recherche Scientifique

Synthesis and Cytotoxic Activity

Carboxamide derivatives of benzo[b][1,6]naphthyridines have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines. These compounds, including N-(3,5-dimethylphenyl)-5,6,8-trimethyl-10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridine-2(1H)-carboxamide, demonstrated potent cytotoxicity, indicating their potential as chemotherapeutic agents. Some derivatives showed IC(50) values less than 10 nM, highlighting their efficacy. Furthermore, in vivo tests against subcutaneous colon 38 tumors in mice showed curative outcomes with a single dose for specific derivatives, underscoring their potential in cancer treatment Deady et al., 2003; Deady et al., 2005.

Pharmacokinetics and Distribution

A study focused on the pharmacokinetics and distribution of a structurally similar compound, SN 28049, provides insights into how such compounds behave in biological systems. The research developed a sensitive LC-MS method for the determination of SN 28049 in plasma, offering a foundational approach for studying the pharmacokinetics of similar compounds. It revealed that the compound achieved measurable plasma concentrations up to 12 hours post-administration, with a bi-exponential concentration-time curve observed. This study aids in understanding the systemic exposure and distribution of N-(3,5-dimethylphenyl)-5,6,8-trimethyl-10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridine-2(1H)-carboxamide-like compounds Lukka et al., 2008.

Antitumor Activity and DNA Binding

Another study compared a series of benzonaphthyridine anti-cancer agents, including SN 28049, which shares a similar structural framework with N-(3,5-dimethylphenyl)-5,6,8-trimethyl-10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridine-2(1H)-carboxamide. The research highlighted the relationship between lipophilicity, tumor pharmacokinetics, and antitumor activity. Specifically, the methyl derivative (SN 28049) exhibited superior tumor tissue retention and antitumor activity, suggesting that modifications in the naphthyridine core could significantly impact the efficacy of these compounds in cancer treatment Lukka et al., 2012.

Orientations Futures

The future directions in the research of 1,6-naphthyridines include the development of more ecofriendly, safe, and atom-economical approaches for their synthesis . Additionally, further studies are needed to fully understand the biological activities of these compounds and their potential applications in medicinal chemistry.

Propriétés

IUPAC Name |

N-(3,5-dimethylphenyl)-5,6,8-trimethyl-10-oxo-3,4-dihydro-1H-benzo[b][1,6]naphthyridine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N3O2/c1-14-8-15(2)11-18(10-14)25-24(29)27-7-6-21-20(13-27)23(28)19-12-16(3)9-17(4)22(19)26(21)5/h8-12H,6-7,13H2,1-5H3,(H,25,29) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUDYEFDNGKINEU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NC(=O)N2CCC3=C(C2)C(=O)C4=CC(=CC(=C4N3C)C)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3,5-dimethylphenyl)-5,6,8-trimethyl-10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridine-2(1H)-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

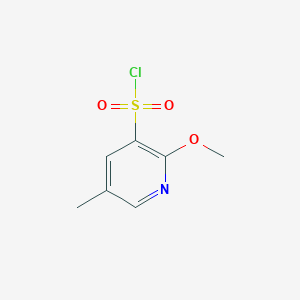

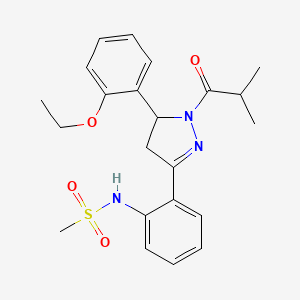

![[1-(1-Adamantyl)-1-oxopropan-2-yl] 6-chloropyridine-3-carboxylate](/img/structure/B2812810.png)

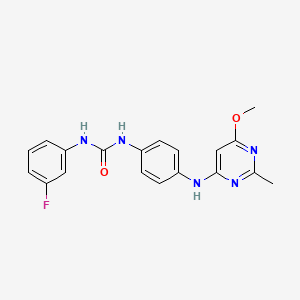

![(E)-3-(3,4-dimethoxyphenyl)-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acrylamide](/img/structure/B2812811.png)

![N-[3,5-bis(trifluoromethyl)phenyl]-5-nitrofuran-2-carboxamide](/img/structure/B2812812.png)

![1-butyl-2-[(E)-[(5-methylfuran-2-yl)methylidene]amino]-4,5-diphenyl-1H-pyrrole-3-carbonitrile](/img/structure/B2812820.png)

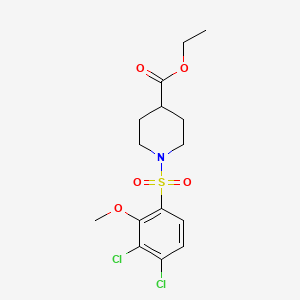

![(Z)-N-(3-(2-ethoxyethyl)-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)-4-methylbenzenesulfonamide](/img/structure/B2812825.png)

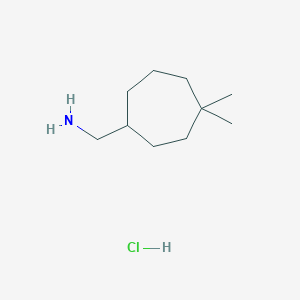

![3-Methyl-3-azabicyclo[3.1.1]heptan-6-amine dihydrochloride](/img/structure/B2812827.png)